molecular formula C16H14O3 B14145038 (E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 186507-11-9

(E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Cat. No.: B14145038
CAS No.: 186507-11-9
M. Wt: 254.28 g/mol
InChI Key: HCODGRNWIHKGNS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one is a chalcone derivative, a class of organic compounds with a structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives on the aromatic rings.

Scientific Research Applications

(E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential anticancer and antitumor activities due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of (E)-1-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.

    Curcumin: A well-known chalcone derivative with potent antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

186507-11-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-1-(3-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11,17H,1H3/b10-7+

InChI Key

HCODGRNWIHKGNS-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.